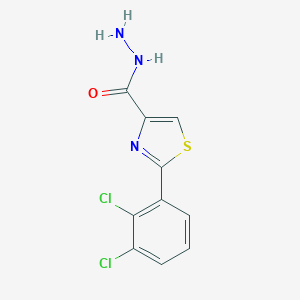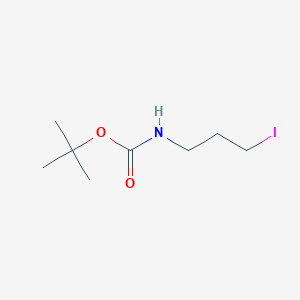
叔丁基(3-碘丙基)氨基甲酸酯
描述
Tert-butyl (3-iodopropyl)carbamate is a useful research compound. Its molecular formula is C8H16INO2 and its molecular weight is 285.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (3-iodopropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (3-iodopropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成异吲哚啉-2-酮连接的喹唑啉和吡啶并嘧啶
叔丁基(3-碘丙基)氨基甲酸酯用于合成复杂分子,如异吲哚啉-2-酮连接的喹唑啉和吡啶并嘧啶。 这些化合物正在被研究作为潜在的Ras蛋白降解剂和抗癌剂 . 降解参与癌症进展的特定蛋白质的能力为治疗干预提供了一条有希望的途径。
抗真菌应用
该化合物是碘丙炔基丁基氨基甲酸酯 (IPBC) 的衍生物,IPBC 以其抗真菌特性而闻名。 它被用于各种行业,包括涂料、涂层和个人护理用品,以防止真菌生长 . 叔丁基(3-碘丙基)氨基甲酸酯的研究可以扩展这些应用,或提高现有基于IPBC的产品的功效和安全性。
化学研究
该化合物由于其反应性和形成各种化学键的潜力,经常被用于化学研究。 它作为合成新分子的基础,可以导致发现具有独特特性的新型化合物 .
钯催化合成
在有机化学领域,叔丁基(3-碘丙基)氨基甲酸酯用于钯催化反应合成N-Boc保护的苯胺 . 这个过程对于创造中间体至关重要,这些中间体可以进一步改性以生产各种药物和精细化学品。
四取代吡咯的合成
该化合物也用于合成四取代吡咯,其在C-3位用酯或酮基团官能化 . 这些吡咯在药物、农用化学品和染料方面具有潜在的应用。
天然产物合成的中间体
叔丁基(3-碘丙基)氨基甲酸酯在合成如茉莉酮B等天然产物中起着中间体作用,茉莉酮B已显示出对多种人类癌细胞系的细胞毒活性 . 合成这种中间体的能力对于开发新的癌症治疗方法至关重要。
抗癌药物的开发
基于其作为天然产物合成中间体的用途,该化合物在抗癌药物开发中的作用是研究的一个重要领域。 通过创造可以靶向并破坏癌细胞的新分子,研究人员正在探索治疗各种癌症形式的创新方法 .
杀生物剂家族成员
作为氨基甲酸酯杀生物剂家族成员,叔丁基(3-碘丙基)氨基甲酸酯的研究应用可能包括探索其杀生物特性。 这可能导致开发比现有选择更有效、毒性更小的新型防腐剂或杀菌剂 .
安全和危害
作用机制
Target of Action
Tert-butyl (3-iodopropyl)carbamate is a member of the carbamate family of biocides . It is used in the preparation of isoindolin-2-one-linked quinazoline and pyridopyrimidine as Ras protein degraders and anticancer agents . The primary target of this compound is the Ras protein, a family of proteins involved in transmitting signals within cells .
Mode of Action
It is known that it interacts with its target, the ras protein, leading to its degradation . This degradation disrupts the normal signaling pathways within the cell, which can lead to the death of cancer cells .
Biochemical Pathways
The degradation of Ras proteins affects multiple biochemical pathways. Ras proteins are involved in several signaling pathways that control cell growth and differentiation . By degrading these proteins, Tert-butyl (3-iodopropyl)carbamate disrupts these pathways, potentially leading to the death of cancer cells .
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform and methanol . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of the action of Tert-butyl (3-iodopropyl)carbamate is the degradation of Ras proteins . This can disrupt normal cellular signaling pathways, leading to the death of cancer cells .
生化分析
Biochemical Properties
It is known that the compound is used in the synthesis of anticancer agents , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in cancer pathways.
Cellular Effects
Given its use in the synthesis of anticancer agents , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its use in the synthesis of anticancer agents , it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
属性
IUPAC Name |
tert-butyl N-(3-iodopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16INO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVXNBKOWDNMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459562 | |
| Record name | tert-butyl 3-iodopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167479-01-8 | |
| Record name | tert-butyl 3-iodopropylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-iodopropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
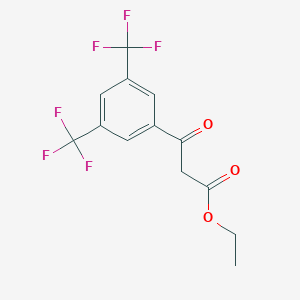

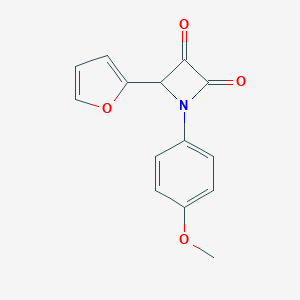

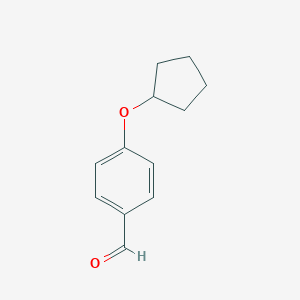
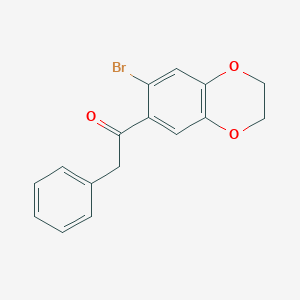
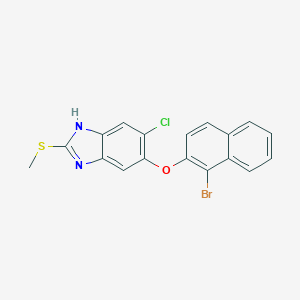
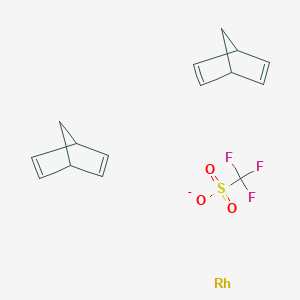

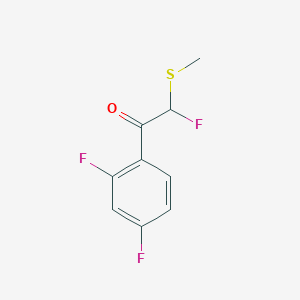
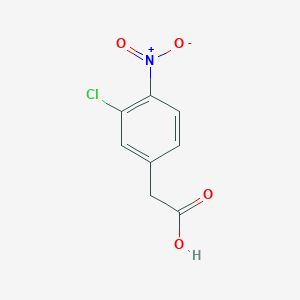
![Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B66401.png)
